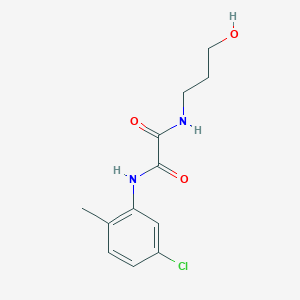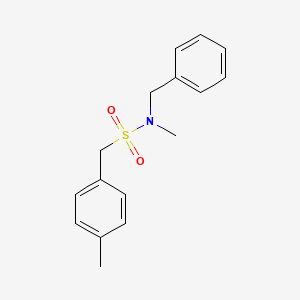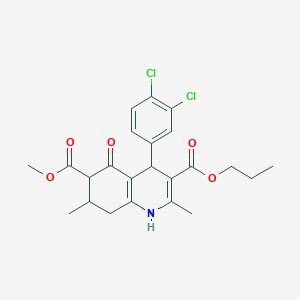![molecular formula C17H23ClN2O3S B4687484 1-[(3-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4687484.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
Übersicht
Beschreibung
1-[(3-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
CSP acts as a selective inhibitor of DAT by binding to the protein and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects, including its ability to increase dopamine levels in the brain, enhance neurotransmission, and potentially improve cognitive function. However, further research is needed to fully understand the effects of CSP on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
CSP has several advantages for lab experiments, including its selectivity for DAT and its potential therapeutic applications. However, CSP also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the brain and body.
Zukünftige Richtungen
Several future directions for research on CSP include its potential therapeutic applications for various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of CSP on the brain and body, as well as its potential toxicity and side effects. Finally, the development of new synthesis methods and purification techniques for CSP may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
CSP has been studied for its potential therapeutic applications, including its use as a selective inhibitor of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and its inhibition has been shown to have potential therapeutic effects for various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Eigenschaften
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-16-5-3-4-14(12-16)13-24(22,23)20-10-6-15(7-11-20)17(21)19-8-1-2-9-19/h3-5,12,15H,1-2,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXNSCZXZLYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B4687414.png)

![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4687420.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4687440.png)

![methyl 2-[(2-bromobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4687457.png)



![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![5-benzylidene-2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4687488.png)